molecular formula C14H15NO2 B2551440 1-(Oxan-4-yloxy)isoquinoline CAS No. 2175979-47-0

1-(Oxan-4-yloxy)isoquinoline

Cat. No.: B2551440
CAS No.: 2175979-47-0
M. Wt: 229.279
InChI Key: OOYBZZWDWZSYBX-UHFFFAOYSA-N
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Description

1-(Oxan-4-yloxy)isoquinoline is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. It features an isoquinoline heterocycle, a privileged structure in natural products and pharmaceuticals, which is functionalized with an oxane (tetrahydropyran) ring via an ether linkage . This molecular architecture combines a planar, aromatic system with a non-planar, saturated oxygen-containing ring, potentially enhancing solubility and allowing for diverse molecular interactions . The isoquinoline scaffold is a well-known pharmacophore, serving as the structural backbone for a vast array of biologically active alkaloids and synthetic analogs . Researchers investigate this core structure for its potential to interact with various enzymatic targets and cellular receptors. The specific modification with an oxan-4-yloxy moiety is a key synthetic strategy to modulate the compound's physicochemical properties, such as its lipophilicity and metabolic stability, and to explore structure-activity relationships (SAR) . While the specific biological profile of this compound is a subject of ongoing investigation, compounds based on the isoquinoline structure have been found to exhibit a wide spectrum of research applications. These include serving as key intermediates in the synthesis of more complex molecules and being evaluated for potential as vasodilators, like the well-known alkaloid papaverine, as well as anesthetic and antihypertensive agents . Its primary research value lies in its utility as a versatile building block for the discovery and development of new therapeutic agents, particularly in the fields of central nervous system (CNS) disorders, infectious diseases, and cancer. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(oxan-4-yloxy)isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-2-4-13-11(3-1)5-8-15-14(13)17-12-6-9-16-10-7-12/h1-5,8,12H,6-7,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOYBZZWDWZSYBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=NC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Oxan 4 Yloxy Isoquinoline and Analogues

Established Synthetic Pathways for Isoquinoline (B145761) Ethers

The introduction of alkoxy groups onto the isoquinoline core is a fundamental transformation in the synthesis of a wide array of isoquinoline-based compounds.

The C1 position of the isoquinoline ring is particularly susceptible to nucleophilic attack. uop.edu.pkquora.com This reactivity is a cornerstone for the synthesis of 1-alkoxyisoquinolines. The general mechanism involves the attack of an alkoxide nucleophile on the C1 carbon, leading to the displacement of a suitable leaving group. This inherent reactivity is attributed to the electron-withdrawing effect of the adjacent nitrogen atom, which polarizes the C1-X bond (where X is a leaving group), making the carbon atom electrophilic. The stability of the resulting intermediate, where the negative charge can be delocalized onto the nitrogen and the fused benzene (B151609) ring, further drives the reaction forward. quora.com

A common strategy involves the reaction of a 1-haloisoquinoline with an appropriate alcohol in the presence of a base. The base serves to deprotonate the alcohol, generating the more nucleophilic alkoxide, which then displaces the halide ion. Another classical approach is the reaction of isoquinoline N-oxide with an acylating agent, followed by treatment with an alcohol. This method proceeds through an activated intermediate that is highly susceptible to nucleophilic attack by the alcohol.

Table 1: Examples of Nucleophilic Substitution for C1-Alkoxylation

Starting MaterialReagentProductReference
1-ChloroisoquinolineSodium Methoxide1-Methoxyisoquinoline osi.lv
Isoquinoline N-oxideAcetic Anhydride (B1165640), then Ethanol1-Ethoxyisoquinoline uop.edu.pk
1-Nitroisoquinoline (B170357)Potassium Nitrite, DMSO, Acetic Anhydride1-Nitroisoquinoline iust.ac.ir

While classical methods remain valuable, modern organic synthesis has introduced more sophisticated and efficient strategies for isoquinoline functionalization, offering milder reaction conditions and broader substrate scope.

Transition metal catalysis has revolutionized the synthesis of complex molecules, and isoquinoline derivatives are no exception. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and its etherification counterpart, have been adapted for the C1-alkoxylation of isoquinolines. beilstein-journals.orgd-nb.info These reactions typically involve the coupling of a 1-haloisoquinoline with an alcohol in the presence of a palladium catalyst, a suitable ligand, and a base. The catalytic cycle involves oxidative addition of the palladium complex to the C-X bond, followed by coordination of the alkoxide and reductive elimination to afford the desired 1-alkoxyisoquinoline. beilstein-journals.org

Rhodium and ruthenium catalysts have also been employed in C-H activation/functionalization strategies to directly introduce substituents at various positions on the isoquinoline ring, including C1. snnu.edu.cnresearchgate.netnih.gov These methods offer the advantage of avoiding the pre-functionalization of the isoquinoline core with a leaving group.

Table 2: Transition Metal-Catalyzed Isoquinoline Functionalization

Catalyst SystemReaction TypeApplicationReference
Pd(OAc)₂ / LigandBuchwald-Hartwig EtherificationSynthesis of 1-alkoxyisoquinolines from 1-haloisoquinolines mdpi.com
[Rh(Cp*)Cl₂]₂C-H Activation/AnnulationSynthesis of substituted isoquinolines organic-chemistry.org
Ru(II) complexesC-H FunctionalizationDirect arylation and alkylation of isoquinolines researchgate.net
Palladium/CopperHeck Reaction/CyclizationSynthesis of 1-alkoxyisoquinoline-3-carboxylic acid esters osi.lvresearchgate.net

In recent years, photocatalysis and microwave-assisted synthesis have emerged as powerful tools for driving chemical reactions with high efficiency and selectivity. nih.govshd-pub.org.rsresearchgate.net Visible-light photoredox catalysis can be used to generate radical intermediates that can then engage in C-H functionalization of the isoquinoline ring. For instance, the coupling of heteroarenes with ethers can be achieved using a photocatalyst under visible light irradiation. mdpi.com

Microwave irradiation has been shown to significantly accelerate reaction times and improve yields in various organic transformations, including the synthesis of isoquinoline derivatives. shd-pub.org.rsresearchgate.net The rapid and uniform heating provided by microwaves can overcome activation energy barriers more efficiently than conventional heating methods. shd-pub.org.rs

Modern Approaches in Isoquinoline Derivatization

Strategies for Oxane Moiety Introduction at the C1-Position

The synthesis of the target molecule, 1-(oxan-4-yloxy)isoquinoline, specifically requires the introduction of the tetrahydropyran-4-ol (oxane-4-ol) moiety at the C1 position of the isoquinoline ring. This can be achieved by adapting the general methods for C1-alkoxylation.

The most direct approach involves the nucleophilic substitution of a 1-halo- or 1-nitroisoquinoline with the sodium or potassium salt of tetrahydropyran-4-ol. iust.ac.ir The alkoxide is generated in situ by treating tetrahydropyran-4-ol with a strong base like sodium hydride. This nucleophile then attacks the electrophilic C1 position of the isoquinoline, displacing the leaving group to form the desired ether linkage.

Alternatively, a palladium-catalyzed cross-coupling reaction between a 1-haloisoquinoline and tetrahydropyran-4-ol can be employed. This method may offer milder reaction conditions and greater functional group tolerance compared to the classical nucleophilic substitution.

A related synthetic route involves the reaction of 1,8-naphthalic anhydride with 4-aminobutanol to produce 2-(4-hydroxybutyl)-1H-benz[de]isoquinoline-1,3(2H)-dione, which contains a similar structural motif. prepchem.com

Biosynthetic Insights into Isoquinoline Scaffold Formation

The isoquinoline skeleton is a common motif in a vast array of naturally occurring alkaloids with significant pharmacological activities. rsc.org The biosynthesis of these compounds in plants provides a fascinating example of nature's synthetic prowess.

The primary building blocks for the isoquinoline scaffold are derived from the aromatic amino acid tyrosine. kegg.jpthieme-connect.comgenome.jp Through a series of enzymatic transformations, tyrosine is converted into two key intermediates: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde. kegg.jpgenome.jp The condensation of these two molecules, a reaction analogous to the Pictet-Spengler reaction in synthetic chemistry, leads to the formation of (S)-norcoclaurine, the central precursor to most isoquinoline alkaloids. beilstein-journals.orgd-nb.info

From (S)-norcoclaurine, a cascade of enzymatic reactions, including hydroxylations, methylations, and oxidative cyclizations, generates the incredible diversity of isoquinoline alkaloids found in nature, such as morphine, codeine, and berberine (B55584). kegg.jp While the biosynthesis of this compound itself has not been reported in nature, understanding the formation of the core isoquinoline ring provides valuable insights into the fundamental chemistry of this important heterocyclic system. In some microorganisms, it has been shown that tryptophan can serve as an alternative precursor to the isoquinoline scaffold. nih.gov

Stereoselective Synthesis Considerations for Chiral Analogues

The synthesis of chiral analogues of this compound introduces stereogenic centers, which can be located on the oxane ring, the isoquinoline core, or both. The stereoselective construction of these analogues requires careful strategic planning, primarily focusing on two approaches: the use of enantiomerically pure building blocks or the application of asymmetric reactions to introduce the desired chirality.

A prevalent strategy involves the coupling of a pre-synthesized chiral fragment with the corresponding achiral partner. For instance, a chiral, non-racemic 4-hydroxyoxane can be coupled with 1-chloroisoquinoline. The stereochemical integrity of the chiral building block is paramount in this approach.

Alternatively, chirality can be introduced during the synthesis of the isoquinoline or oxane ring systems themselves through asymmetric catalysis or the use of chiral auxiliaries. For example, the enantioselective reduction of a 1-substituted-3,4-dihydroisoquinoline can establish a stereocenter at the C1 position of a tetrahydroisoquinoline ring system. rsc.org Similarly, stereoselective methods for the synthesis of substituted tetrahydropyrans can yield enantiomerically enriched 4-hydroxytetrahydropyran precursors. scispace.comacs.org

Another advanced approach is the dynamic kinetic resolution of a racemic intermediate, which allows for the conversion of a racemate into a single enantiomer of the product in high yield and enantiomeric excess. acs.org

The choice of strategy depends on the desired location of the stereocenter, the availability of starting materials, and the efficiency of the key stereochemistry-inducing step.

Approaches to Chiral Oxane Moieties

The synthesis of enantiomerically enriched 4-substituted oxanes is a key aspect of creating chiral analogues of this compound where the stereocenter resides on the heterocyclic ether.

One effective method is the scandium(III) triflate-catalyzed stereoselective cyclization of an aldehyde with a β-hydroxydioxinone, which can produce highly functionalized tetrahydropyran-4-ones with high diastereoselectivity. scispace.com These intermediates can then be stereoselectively reduced to the corresponding chiral 4-hydroxyoxanes.

Another powerful technique is the Prins cyclization, which can be employed to construct the tetrahydropyran (B127337) ring with a high degree of stereocontrol. acs.org The resulting diols or other functionalized tetrahydropyrans can be further elaborated to the desired chiral 4-hydroxyoxane.

The following table summarizes representative approaches to chiral oxane derivatives that could serve as precursors.

Precursor TypeSynthetic MethodKey Features
Substituted Tetrahydropyran-4-onesScandium(III) triflate-catalyzed cyclizationHigh diastereoselectivity
Functionalized TetrahydropyransStereoselective Prins cyclizationHigh stereocontrol

Approaches to Chiral Isoquinoline Moieties

For analogues where the chirality is located on the isoquinoline backbone, several asymmetric synthetic methods can be employed. A significant focus has been on the enantioselective synthesis of 1-substituted-1,2,3,4-tetrahydroisoquinolines, as this structural motif is common in bioactive natural products. rsc.org

One prominent method is the enantioselective reduction of 1-substituted-3,4-dihydroisoquinolines. rsc.org This can be achieved using chiral hydride reducing agents or through catalytic hydrogenation with a chiral catalyst. rsc.org

The use of chiral auxiliaries attached to the nitrogen of the dihydroisoquinoline ring can also direct the stereochemical outcome of a reduction step, leading to high diastereoselectivity. researchgate.net

Furthermore, asymmetric Larock isoquinoline synthesis, utilizing a palladium catalyst with a chiral ligand such as Walphos, has been developed to produce axially chiral 3,4-disubstituted isoquinolines with high enantiomeric excess. acs.org While not creating a stereocenter at C1, this method introduces another element of chirality to the isoquinoline scaffold.

Below is a table outlining selected methods for generating chiral isoquinoline precursors.

Precursor TypeSynthetic MethodKey Features
1-Substituted-1,2,3,4-tetrahydroisoquinolinesEnantioselective reduction of 1-substituted-3,4-dihydroisoquinolinesIntroduction of chirality at C1
Chiral 1-Substituted Isoquinoline DerivativesUse of chiral auxiliariesHigh diastereoselectivity
Axially Chiral 3,4-Disubstituted IsoquinolinesAsymmetric Larock isoquinoline synthesisHigh enantiomeric excess

Preclinical Biological Activity Spectrum of 1 Oxan 4 Yloxy Isoquinoline Analogues

In Vitro Pharmacological Characterization

The in vitro evaluation of isoquinoline (B145761) analogues has revealed a wide range of pharmacological activities, indicating the versatility of this chemical scaffold in interacting with various biological targets.

Enzyme Inhibition Assays (e.g., Kinases, Phosphodiesterases, Urease, Cholinesterase)

Analogues of the isoquinoline class have been identified as potent inhibitors of several key enzyme families.

Kinase Inhibition: Certain isoquinoline-tethered quinazoline (B50416) derivatives have demonstrated significant inhibitory activity against protein kinases, which are crucial regulators of cell signaling. For instance, compounds have been evaluated for their ability to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis. A series of novel 4-(piperazin-1-yl)quinolin-2(1H)-one derivatives, which share heterocyclic structural similarities, were synthesized and tested for their VEGFR-2 inhibitory activity. Several of these compounds exhibited potent inhibition, with IC50 values in the nanomolar range, comparable to the established inhibitor Sorafenib. nih.gov One dihalogenated derivative showed particularly strong cytotoxic activity against the T-47D breast cancer cell line with an IC50 of 2.73 µM. nih.gov

Phosphodiesterase (PDE) Inhibition: Isoquinoline derivatives have also been investigated as inhibitors of phosphodiesterases, enzymes that regulate the levels of intracellular second messengers like cyclic AMP (cAMP) and cyclic GMP (cGMP). A series of 1-(4-aminophenyl)isoquinoline (B1195977) derivatives were found to be potent inhibitors of both calcium-dependent and calcium-independent phosphodiesterases from rat cerebral cortex, with IC50 values ranging from 0.2 to 25 µM. google.com These compounds showed competitive inhibition of cGMP hydrolysis and noncompetitive inhibition of cAMP hydrolysis for the calcium-dependent enzyme, with a reversed pattern for the calcium-independent enzyme. google.com

Cholinesterase Inhibition: While direct data on cholinesterase inhibition by 1-(Oxan-4-yloxy)isoquinoline analogues is limited, related hybrid compounds incorporating a tetrahydroquinoline scaffold have been synthesized and evaluated. These molecular hybrids have shown potential as dual inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key enzymes in the breakdown of the neurotransmitter acetylcholine (B1216132).

Interactive Table: Enzyme Inhibition by Isoquinoline Analogues

Compound Class Enzyme Target IC50 Value Source
4-(Piperazin-1-yl)quinolin-2(1H)-one Derivatives VEGFR-2 46.83 - 51.41 nM nih.gov

Receptor Binding Studies (e.g., CRTH2, Melatonin Receptors, Dopamine (B1211576), Serotonin (B10506) Receptors, TRPV1)

The structural framework of isoquinoline is a key element in ligands for various G-protein coupled receptors (GPCRs).

Serotonin (5-HT) Receptor Binding: The affinity of isoquinoline analogues for serotonin receptors has been a subject of investigation. Pyrrolo-isoquinoline derivatives have been specifically evaluated for their binding to the 5-HT7 receptor. High affinity was determined by the compounds' ability to displace [3H]LSD binding in CHO cells that were stably transfected with the human 5-HT7 receptor, indicating their potential as modulators of the serotonergic system. google.com

Other Receptors: Patents describe isoquinoline-3-carboxamides as subtype-selective inhibitors of thyrotropin-releasing hormone (TRH) receptors and as α7 nicotinic acetylcholine receptor agonists. google.com Furthermore, certain hexahydro-pyrrolo-isoquinoline compounds have been developed that show affinity for the histamine (B1213489) H3 receptor and the serotonin transporter. researchgate.net

Interactive Table: Receptor Binding Affinity of Isoquinoline Analogues

Compound Class Receptor Target Assay Type Finding Source
Pyrrolo-isoquinoline Derivatives Human 5-HT7 Radioligand Displacement ([3H]LSD) High Affinity google.com
Isoquinoline-3-carboxamides TRH Receptors Not Specified Subtype-selective inhibition google.com

Cell-Based Assays

Cell-based assays provide a more physiologically relevant context to evaluate the biological effects of compounds, confirming their activity within a cellular environment.

A significant area of research for isoquinoline analogues has been their potential as anticancer agents.

Numerous studies have demonstrated the ability of isoquinoline derivatives to inhibit the proliferation of various cancer cell lines. For example, certain quinolines extracted from Galipea longiflora have been shown to inhibit the growth of cells infected with human T-lymphotropic virus type 1 (HTLV-1). researchgate.net Newly synthesized chalcones bearing a dihydropyrrolo[2,1-a]isoquinoline moiety were evaluated for their in vitro anticancer activity against human breast adenocarcinoma (MCF-7) and lung carcinoma (A549) cell lines, with some compounds showing notable activity. nih.gov A patent for neuroprotective and anti-proliferative compounds also highlights the utility of pyrrolo-β-carboline derivatives in controlling cell growth and differentiation, arising from the inhibition of various protein kinases. researchgate.net

Interactive Table: Antiproliferative Activity of Isoquinoline Analogues

Compound Class Cell Line Activity Source
Dihydropyrrolo[2,1-a]isoquinoline Chalcones MCF-7 (Breast), A549 (Lung) Anticancer Activity nih.gov
Quinolines from G. longiflora HTLV-1 Infected Cells Growth Inhibition researchgate.net

The isoquinoline scaffold is present in several natural and synthetic antimicrobial agents.

Analogues have demonstrated efficacy against a range of microbial pathogens. For instance, newly synthesized dihydropyrrolo[2,1-a]isoquinoline derivatives were tested for antimicrobial activity. nih.gov Specific chalcone (B49325) derivatives showed potent activity against E. coli and B. mycoides, with Minimum Inhibitory Concentration (MIC) values as low as 40 µg/ml. nih.gov These compounds also exhibited activity against the fungal pathogen C. albicans. nih.gov Research into tetrahydropyran (B127337) derivatives, which represent the other key structural motif of the titular compound, has also yielded potent antimycobacterial agents that inhibit the InhA enzyme in M. tuberculosis. biomedpharmajournal.org

Interactive Table: Antimicrobial Activity of Isoquinoline Analogues

Compound Class Microbial Strain MIC (µg/ml) Source
Dihydropyrrolo[2,1-a]isoquinoline Chalcones E. coli 40 nih.gov
Dihydropyrrolo[2,1-a]isoquinoline Chalcones B. mycoides 40 - 60 nih.gov
Dihydropyrrolo[2,1-a]isoquinoline Chalcones C. albicans Potent Activity nih.gov

The modulation of inflammatory pathways is a well-documented activity of isoquinoline analogues.

Studies using cell-based models of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages or microglial cells, have shown that isoquinoline derivatives can significantly temper the inflammatory response. For example, a series of eleven novel isoquinoline-1-carboxamides were evaluated for their effects on LPS-induced production of pro-inflammatory mediators in BV2 microglial cells. Several compounds potently suppressed the release of interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and nitric oxide (NO). The most promising compound, HSR1101, also attenuated the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) by inhibiting the NF-κB and MAPK signaling pathways. Similarly, the synthetic analogue 1-(4′-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride demonstrated a pronounced anti-inflammatory effect in a rat model of formalin-induced arthritis.

Interactive Table: Anti-inflammatory Effects of Isoquinoline Analogues in Cell-Based Assays

Compound Cell Model Effect Pathway Source
HSR1101 (Isoquinoline-1-carboxamide) LPS-stimulated BV2 microglia Inhibition of NO, TNF-α, IL-6, iNOS, COX-2 NF-κB, MAPKs
Antiviral Properties

The isoquinoline core is a key feature in numerous compounds investigated for their antiviral capabilities. researchgate.net Research has shown that this class of compounds possesses a broad spectrum of activity against various DNA and RNA viruses. nih.govnih.gov

One study identified an isoquinolone compound as a potent inhibitor of influenza A and B viruses, with 50% effective concentrations (EC50s) ranging from 0.2 to 0.6 µM. mdpi.com Further derivatization led to a new compound with alleviated cytotoxicity that targets viral polymerase activity. mdpi.com Natural isoquinoline alkaloids, such as berberine (B55584), have demonstrated antiviral effects against a range of viruses including HIV, Herpes Simplex Virus (HSV), and Human Cytomegalovirus (HCMV). nih.gov The mechanisms of action for isoquinoline-related alkaloids are varied and can include the inhibition of key viral enzymes like RNA-dependent RNA polymerase (RdRp), which is crucial for the replication of many RNA viruses. nih.gov

Another class of related analogues, 4-oxo-dihydroquinolines, has also shown promise. The representative compound PNU-183792 was found to be a specific inhibitor of herpesvirus polymerases, demonstrating high activity against human cytomegalovirus (HCMV), varicella-zoster virus (VZV), and herpes simplex virus (HSV). nih.gov This specificity was highlighted by its inactivity against unrelated DNA and RNA viruses. nih.gov The antiviral potential of isoquinoline alkaloids has been reviewed extensively, covering over 200 compounds and summarizing their structure-activity relationships. researchgate.net

Neuroprotective Potential and Effects on Neurological Targets

Isoquinoline alkaloids are recognized for their significant neuroprotective effects, which are attributed to a variety of mechanisms. nih.gov These compounds are considered important active ingredients in many traditional medicines for treating neurodegenerative diseases. nih.gov The core isoquinoline structure is often associated with the ability to counteract neuronal injury and apoptosis, which are key pathological features of conditions like Parkinson's disease, Alzheimer's disease, and cerebral ischemia. nih.govuchile.cl

Studies have shown that isoquinoline analogues synthesized in the brain, such as 1,2,3,4-tetrahydroisoquinoline (B50084) (TIQ), can be inherently neuroprotective. uchile.cl When administered exogenously, TIQ and its derivatives have been shown to counteract the neurotoxicity induced by agents like MPTP and rotenone (B1679576) in experimental models of Parkinson's disease. uchile.cl

The mechanisms underlying these neuroprotective effects are multifaceted. Many isoquinoline alkaloids exert their action by mitigating oxidative stress, reducing inflammatory injury, and modulating neurotrophic factors. nih.gov For instance, they can suppress the production of reactive oxygen species (ROS) and nitric oxide, normalize mitochondrial function, and restore the mitochondrial membrane potential altered by neurotoxins. nih.gov Furthermore, some analogues can inhibit the activation of nuclear factor kappa B (NF-κB) and the expression of pro-inflammatory genes such as IL-1β, TNF-α, and COX-2, thereby reducing neuroinflammation. uchile.cl The broad neuroprotective profile of this class of compounds makes them a subject of ongoing research for the development of therapies for neurodegenerative disorders. nih.gov

In Vivo Efficacy Studies in Animal Models

Assessment of Anti-inflammatory Activity in Rodent Models

The anti-inflammatory potential of isoquinoline analogues has been substantiated in various rodent models of inflammation. A synthetic derivative, 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, demonstrated significant anti-inflammatory effects in a model of formalin-induced arthritis in rats. biomedpharmajournal.orgresearchgate.net Notably, this compound exhibited a potency 3.3 times greater than that of the standard non-steroidal anti-inflammatory drug (NSAID), diclofenac (B195802) sodium. biomedpharmajournal.orgresearchgate.net

In other studies, isoquinoline alkaloids isolated from the plant Hypecoum erectum were evaluated in a carrageenan-induced paw edema model in mice. The total alkaloid fraction of the plant extract effectively ameliorated the paw edema, indicating potent anti-inflammatory activity. nih.gov These in vivo studies often utilize models of acute local inflammation where an irritant like carrageenan is injected into the paw, causing a measurable edematous response. The reduction in paw volume by the test compound compared to a control group serves as a key indicator of anti-inflammatory efficacy. explorationpub.com These findings highlight the potential of the isoquinoline scaffold as a basis for developing new anti-inflammatory agents.

Table 1: Anti-inflammatory Activity of an Isoquinoline Analogue in Formalin Arthritis Model

This table summarizes the comparative anti-inflammatory effect of a tetrahydroisoquinoline derivative against a standard NSAID in a rat model of formalin-induced arthritis.

CompoundAnti-inflammatory Effect vs. Diclofenac SodiumAnimal ModelReference
1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride3.3 times higherFormalin-induced arthritis in rats biomedpharmajournal.org, researchgate.net

Evaluation of Analgesic Effects in Preclinical Models

The analgesic properties of isoquinoline analogues have been confirmed in multiple preclinical models that assess pain perception. The compound 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride was evaluated for its pain-relieving effects using both thermal (hot plate test) and chemical (acetic acid-induced writhing test) stimuli in mice. biomedpharmajournal.orgresearchgate.net In the thermal irritation model, the compound demonstrated significant analgesic activity. biomedpharmajournal.org In the chemical irritation model, which induces visceral pain, the isoquinoline derivative showed an analgesic effect that was reportedly two times higher than that of metamizole (B1201355) sodium and acetylsalicylic acid. biomedpharmajournal.orgresearchgate.net

Similarly, isoquinoline alkaloids such as protopine (B1679745) and oxyhydrastinin, isolated from Hypecoum erectum, remarkably decreased the number of writhes in the acetic acid-induced writhing model in mice, confirming their analgesic potential. nih.gov The writhing test is a standard model where the reduction in the number of abdominal constrictions indicates the level of analgesia. nih.gov Furthermore, studies on the structurally related 4-hydroxyquinolin-2-ones have identified analogues with analgesic potency exceeding that of the powerful non-narcotic analgesic Ketorolac, underscoring the potential of the broader quinoline (B57606) and isoquinoline chemical space for the discovery of new pain-killers. najah.edu

Table 2: Analgesic Activity of an Isoquinoline Analogue in Chemical Irritation Model

This table presents the comparative analgesic activity of a tetrahydroisoquinoline derivative against standard analgesics in the acetic acid-induced writhing test in mice.

CompoundAnalgesic Activity ComparisonAnimal ModelReference
1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride2 times higher than metamizole sodium and acetylsalicylic acidAcetic acid-induced writhing in mice biomedpharmajournal.org, researchgate.net

Preclinical Models for Anticancer Activity

The isoquinoline framework is integral to many compounds with demonstrated anticancer activity in preclinical settings. Berberine, a well-studied natural isoquinoline alkaloid, effectively inhibits the growth of various human cancer cells and tumors in animal models by inducing oxidative stress, apoptosis, and autophagy. xiahepublishing.com

Synthetic isoquinoline analogues have also shown significant promise. A series of novel isoquinoline derivatives, designed based on the natural product podophyllotoxin, exhibited robust antiproliferative activity against several human cancer cell lines. nih.gov A lead compound from this series, F10, was found to inhibit tubulin polymerization and V-ATPase, induce immunogenic cell death, and suppress tumor growth in an RM-1 homograft mouse model. nih.gov

In another approach, metallosupramolecular cages derived from bis-isoquinoline ligands were assessed for cytotoxicity. frontiersin.org These cages were found to be cytotoxic against A549 lung cancer and MDA-MB-231 breast cancer cells, with IC50 values in the low micromolar range. frontiersin.org The cytotoxicity of these isoquinoline-based systems was notably greater than that of the clinical drug cisplatin (B142131) against the same cell lines. frontiersin.org These studies, spanning natural products, synthetic small molecules, and supramolecular structures, underscore the versatility of the isoquinoline scaffold in designing novel anticancer agents.

Table 3: Cytotoxicity of Isoquinoline-Derived Metallosupramolecular Cages

This table shows the in vitro anticancer activity (IC50 values) of a bis-isoquinoline derived cage (Ciq) and its corresponding ligand (Liq) against two human cancer cell lines.

CompoundIC50 (µM) vs. A549 Lung CancerIC50 (µM) vs. MDA-MB-231 Breast CancerReference
Ciq (Cage)7.44.0 frontiersin.org
Liq (Ligand)> 100> 100 frontiersin.org

Antimalarial Efficacy Studies

Analogues based on the quinoline and isoquinoline core structures have historically been, and continue to be, a vital source of antimalarial drugs. Recent research has focused on developing novel analogues to combat widespread drug resistance. nih.govmalariaworld.org

One area of success has been with endochin-like quinolones (ELQs), which are 4(1H)-quinolone-3-diarylethers. nih.gov Through structural optimization, researchers have developed highly selective ELQs with outstanding oral efficacy against murine malaria models, proving superior to established drugs like chloroquine (B1663885) and atovaquone. nih.gov These compounds target the parasite's cytochrome bc1 complex, a critical component of its respiratory process. nih.gov

In a different study, a panel of 4-aminoquinoline (B48711) hydrazone analogues was tested against multidrug-resistant strains of Plasmodium falciparum. malariaworld.org A lead compound from this series progressed to in vivo analysis and demonstrated suppression of parasitemia in mice infected with Plasmodium yoelii. malariaworld.org In silico studies on an isoquinoline derivative identified from Streptomyces hygroscopicus, 6,7-dinitro-2- nih.govmdpi.comresearchgate.nettriazole-4-yl-benzo[de]isoquinoline-1,3-dione, also predicted potent antimalarial activity by targeting key parasite proteins like adenylosuccinate synthetase. nih.gov These diverse approaches demonstrate the continued importance of the isoquinoline and quinoline scaffolds in the search for new and effective antimalarial therapies.

Preclinical Research on this compound and its Analogues in Cognitive Models Remains Undisclosed

Despite the growing interest in isoquinoline derivatives for various therapeutic applications, a comprehensive review of publicly available scientific literature reveals a significant gap in our understanding of the specific compound this compound and its direct analogues concerning their effects on cognitive function in preclinical rodent models.

Extensive searches of scientific databases and chemical registries, including the use of its CAS number (2175979-47-0), have not yielded any specific studies that investigate the impact of this compound or its close structural relatives on learning, memory, or other cognitive paradigms in animal studies. Consequently, data regarding its potential efficacy or mechanism of action in this context is not available in the public domain.

While the broader class of isoquinoline alkaloids, such as berberine and papaverine, have been the subject of research for their potential neurological effects, these compounds are structurally distinct from this compound. The specific structural motif of an oxane ring linked via an ether bond to the 1-position of the isoquinoline core, which characterizes the subject compound, does not appear in the currently published preclinical cognitive research.

Therefore, it is not possible to provide a detailed summary or data tables on the effects of this compound analogues on cognitive function in rodent models as per the requested outline, due to the absence of published research in this specific area.

Mechanistic Elucidation of Biological Effects of 1 Oxan 4 Yloxy Isoquinoline

Identification of Molecular Targets and Binding Interactions

The precise molecular targets and binding interactions of 1-(Oxan-4-yloxy)isoquinoline are not extensively detailed in publicly available scientific literature. However, the broader class of isoquinoline (B145761) alkaloids, to which this compound belongs, has been the subject of numerous studies, revealing a wide array of biological activities and molecular interactions. nih.govresearchgate.net These studies provide a foundational understanding of the potential mechanisms through which this compound might exert its effects. Isoquinoline derivatives have been investigated for their roles as antitumor, antibacterial, cardioprotective, anti-inflammatory, and neuroprotective agents. nih.gov

Specific Enzyme Targets (e.g., Cyclooxygenase, Topoisomerase I, PDE4, MARK4)

While direct evidence for this compound is limited, related isoquinoline compounds have demonstrated interactions with several key enzymes.

Cyclooxygenase (COX): Certain isoquinoline derivatives have been shown to possess anti-inflammatory properties by inhibiting cyclooxygenase enzymes. For instance, the isoquinoline antagonist TASP0376377 displayed selectivity for the CRTH2 receptor over COX-1 and COX-2 enzymes, with IC50 values greater than 10 μM for both. nih.gov This suggests that while some isoquinolines can interact with COX enzymes, it may not be their primary mechanism of action. Other studies have identified novel 1,2-diaryl-1-ethanone and pyrazolo[4,3-c]quinoline-4-one compounds as selective COX-2 inhibitors.

Phosphodiesterase 4 (PDE4): Isoquinoline derivatives have been explored as inhibitors of phosphodiesterase 4 (PDE4), an enzyme involved in inflammatory pathways. Patent literature describes isoquinoline derivatives as strong and selective inhibitors of the PDE4 enzyme, suggesting their potential for treating conditions like asthma and chronic obstructive pulmonary disease (COPD).

Information regarding the direct interaction of this compound with Topoisomerase I and MARK4 is not available in the provided search results.

Receptor Interactions (e.g., G-protein Coupled Receptors, HER2, CRTH2)

The interaction of isoquinoline derivatives with various receptors is a significant area of research.

G-protein Coupled Receptors (GPCRs): GPCRs are a large family of cell surface receptors that are crucial for cellular signaling. wikipedia.org Isoquinoline-based compounds have been identified as agonists for the Mas-related G-protein-coupled receptor X1 (MRGPRX1), a receptor implicated in pain pathways. nih.gov Specifically, the conversion of a benzamidine (B55565) moiety to a 1-aminoisoquinoline (B73089) moiety led to the discovery of a potent MRGPRX1 agonist. nih.gov This highlights the potential for the isoquinoline scaffold to interact with GPCRs.

HER2: The human epidermal growth factor receptor 2 (HER2) is a key target in cancer therapy. Research has focused on developing isoquinoline-tethered quinazoline (B50416) derivatives as selective HER2 inhibitors over EGFR, which could lead to fewer side effects.

CRTH2: The chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2) is a G-protein coupled receptor involved in allergic inflammation. Several studies have identified isoquinoline derivatives as potent and selective antagonists of the CRTH2 receptor. nih.govnih.gov For example, the compound TASP0376377, an isoquinoline derivative, demonstrated a potent binding affinity (IC50 = 19 nM) and functional antagonist activity (IC50 = 13 nM) for the CRTH2 receptor. nih.gov Another study identified TASP0412098 as a potent and selective CRTH2 antagonist with a binding affinity IC50 of 2.1 nM. nih.gov

Cellular Pathway Modulation

The biological effects of isoquinoline compounds are often mediated through the modulation of key cellular signaling pathways.

Signal Transduction Cascade Interference (e.g., NF-κB, MAPK/ERK)

NF-κB Pathway: The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation, and its inhibition is a therapeutic target for many diseases. nih.gov Some isoquinoline alkaloids have been shown to suppress the NF-κB signaling pathway. For instance, certain plant-derived alkaloids can downregulate the phosphorylation of NF-κB protein p-p65. mdpi.com Additionally, some compounds with a 1,4-dihydropyridine (B1200194) structure, which can be related to quinoline (B57606) structures, have been shown to prevent NF-κB activation. tubitak.gov.tr

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase/Extracellular signal-regulated kinase (MAPK/ERK) pathway is crucial for cell proliferation and differentiation. wikipedia.orgcellsignal.com The dysregulation of this pathway is implicated in various diseases, including cancer. mdpi.com Oleanolic acid, a compound whose derivatives have been studied in conjunction with isoquinolines, has been shown to suppress the migration and invasion of malignant glioma cells by inactivating the MAPK/ERK signaling pathway. plos.org This suggests that targeting this pathway is a potential mechanism for the anti-cancer effects of related compounds.

Induction of Apoptosis

Several isoquinoline alkaloids have been demonstrated to induce apoptosis, or programmed cell death, in cancer cells. nih.gov The pro-apoptotic activity of these alkaloids is often linked to their ability to inhibit protein biosynthesis, intercalate into DNA, or inhibit microtubule formation. nih.gov For example, nitidine, an isoquinoline alkaloid, promotes glioma cell apoptosis by inhibiting the JAK2/STAT3 pathway. mdpi.com

Modulation of Inflammatory Mediators (e.g., COX-2, IL-1β, TNF-α)

Isoquinoline derivatives have been shown to modulate the production of various inflammatory mediators.

COX-2: As mentioned earlier, some isoquinoline derivatives can inhibit COX-2, a key enzyme in the production of pro-inflammatory prostaglandins. nih.gov

IL-1β and TNF-α: Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α) are pro-inflammatory cytokines. Studies on various isoquinoline alkaloids have demonstrated their ability to inhibit the secretion of these mediators. For example, a study on isoquinoline alkaloids from Hypecoum erectum showed that several compounds inhibited the production of IL-1β and TNF-α in vitro. nih.gov Specifically, protopine (B1679745) and other derivatives showed significant anti-inflammatory activity by inhibiting the secretion of IL-1β. nih.gov

Structure-Based Mechanism of Action Hypotheses

The specific biological effects of this compound are dictated by its three-dimensional chemical structure, which enables it to bind to macromolecular targets within the body, such as enzymes or receptors. An analysis of its molecular framework allows for the generation of several hypotheses regarding its mechanism of action. These hypotheses are based on the distinct properties of its three primary structural components: the isoquinoline nucleus, the flexible ether linkage, and the terminal tetrahydropyran (B127337) (oxan) ring.

The isoquinoline scaffold is a well-established pharmacophore found in numerous biologically active compounds. semanticscholar.orgbohrium.com It is a bicyclic aromatic system where a benzene (B151609) ring is fused to a pyridine (B92270) ring. wikipedia.org The planar and electron-rich nature of this system makes it a prime candidate for engaging in π-π stacking interactions with aromatic amino acid residues—such as phenylalanine, tyrosine, or tryptophan—often found in the binding pockets of proteins. nih.gov Furthermore, the nitrogen atom at position 2 of the isoquinoline ring acts as a weak base and a hydrogen bond acceptor, allowing it to form crucial electrostatic or hydrogen-bonding interactions with acidic residues or hydrogen bond donors on a target protein. semanticscholar.orgwikipedia.org The position of substitution on the isoquinoline ring is critical; placing the (oxan-4-yloxy) group at the 1-position can influence selectivity and potency for specific biological targets compared to substitutions at other positions. semanticscholar.org

Connecting the rigid isoquinoline core to the oxane ring is an ether linkage. This -O- bridge serves two primary roles. First, it acts as a flexible spacer, allowing the oxane ring to orient itself in various spatial conformations to achieve an optimal fit within a binding site. This conformational adaptability is a key principle in the "induced-fit" model of ligand-receptor binding. 13.235.221 Second, the oxygen atom of the ether is a potent hydrogen bond acceptor, providing an additional anchor point to secure the molecule to its target.

The terminal oxan-4-yl group (a tetrahydropyran ring substituted at the 4-position) is also crucial for molecular recognition. As a saturated ring, it is non-planar and typically adopts a stable chair conformation. This defined three-dimensional shape can be critical for fitting into a well-defined hydrophobic pocket on a target protein. The aliphatic carbons of the ring can participate in favorable van der Waals and hydrophobic interactions. Moreover, the oxygen atom within the oxane ring itself provides another potential hydrogen bond acceptor site, further enhancing binding affinity.

Based on these structural features, several mechanistic hypotheses can be proposed:

Kinase Inhibition: Many kinase inhibitors utilize a heterocyclic scaffold, like isoquinoline, to bind to the ATP-binding pocket. researchoutreach.org The isoquinoline nitrogen could form a key hydrogen bond with the "hinge" region of a kinase, while the rest of the molecule occupies the pocket. Molecular docking studies on similar isoquinoline derivatives have shown their potential to bind to kinases like Janus Kinase (JAK) proteins or Cyclin-Dependent Kinase 4 (CDK4). 13.235.221plos.org

Receptor Antagonism/Agonism: The structural motifs are common in ligands for G-protein coupled receptors (GPCRs). The aromatic isoquinoline core could anchor the molecule within the transmembrane domain of a receptor, while the flexible side chain orients the oxane ring to either block the binding of an endogenous ligand (antagonism) or activate the receptor (agonism).

Enzyme Inhibition: The compound could act as a competitive inhibitor for various enzymes by mimicking the structure of the natural substrate or a cofactor. For example, isoquinoline derivatives have been investigated as inhibitors of enzymes like phosphodiesterase 4. semanticscholar.org

Illustrative Structure-Activity Relationship (SAR) Data

While specific experimental data for this compound is not publicly available, structure-activity relationship (SAR) principles allow for the prediction of how structural modifications might impact biological activity. gardp.orgcollaborativedrug.com The following table illustrates these principles with hypothetical data.

CompoundModification from Parent StructurePredicted Effect on ActivityRationale
This compoundParent CompoundBaselineReference structure.
Analog ASubstitution at position 4 instead of 1Significantly AlteredThe position of substitution on the isoquinoline ring is known to be critical for target selectivity and binding mode. semanticscholar.orgmdpi.com
Analog BOxane ring replaced with cyclohexaneDecreasedRemoval of the ring oxygen atom eliminates a potential hydrogen bond acceptor site, likely reducing binding affinity.
Analog CEther linkage (-O-) replaced with an amine (-NH-)Altered / Potentially IncreasedIntroduction of a hydrogen bond donor (-NH) in addition to an acceptor could form new, stronger interactions with the target protein.
Analog DAddition of a hydroxyl group to the oxane ringPotentially IncreasedAdds both hydrogen bond donor and acceptor capabilities, potentially increasing binding affinity if the target pocket has complementary residues.

Structure Activity Relationship Sar Investigations of 1 Oxan 4 Yloxy Isoquinoline Derivatives

Impact of Isoquinoline (B145761) Core Modifications on Activity

The isoquinoline core, a bicyclic aromatic system, is a critical determinant of the biological activity of 1-(Oxan-4-yloxy)isoquinoline derivatives. Modifications to this core, including the introduction of substituents at various positions and alterations to the ring system itself, can profoundly influence the compound's potency and selectivity.

Research into related isoquinoline-containing compounds has demonstrated that substitutions on the benzene (B151609) ring of the isoquinoline nucleus (positions C5, C6, C7, and C8) play a vital role in modulating biological activity. The nature and position of these substituents can affect the molecule's electronic properties, lipophilicity, and steric profile, all of which are crucial for target binding. For instance, the introduction of electron-donating or electron-withdrawing groups can alter the electron density of the aromatic system, potentially enhancing or diminishing interactions with the target protein. nuph.edu.ua

Furthermore, the nitrogen atom within the isoquinoline ring is a key feature, capable of forming hydrogen bonds or ionic interactions with biological targets. Modifications that alter the basicity of this nitrogen can have a significant impact on activity. While specific data on this compound is limited, general SAR principles for isoquinolines suggest that careful consideration of the substitution pattern on the core is essential for designing active compounds.

Influence of Substituents at the C1-Position (Oxane-4-yloxy Group)

The substituent at the C1-position of the isoquinoline ring is a primary determinant of the molecule's interaction with its biological target. In the case of this compound, this position is occupied by an ether-linked oxane ring. The nature of this linkage and the properties of the oxane ring itself are critical for activity.

The ether oxygen atom can act as a hydrogen bond acceptor, a crucial interaction for anchoring the ligand in the binding pocket of a protein. The length and flexibility of the linker between the isoquinoline core and the cyclic ether can also influence the compound's ability to adopt the optimal conformation for binding.

While direct SAR studies on modifications to the oxane-4-yloxy group are not extensively reported in publicly available literature, research on analogous C1-alkoxyisoquinolines provides valuable insights. The size and nature of the alkoxy group can significantly impact activity, suggesting that the oxane ring in this compound plays a specific role that is likely more complex than a simple alkyl chain.

Role of Oxane Ring Stereochemistry and Substitutions

The three-dimensional structure of a molecule is intimately linked to its biological function. For this compound derivatives, the stereochemistry of the oxane ring is a critical factor that can dictate the compound's affinity and selectivity for its target. The chair conformation of the oxane ring presents axial and equatorial positions for the ether linkage to the isoquinoline core, and the orientation of this linkage can have a profound impact on how the molecule fits into a binding site.

Electronic and Steric Effects on Biological Activity

The biological activity of this compound derivatives is governed by a delicate interplay of electronic and steric effects. These physicochemical properties determine how the molecule interacts with its biological target at the molecular level. pharmacareerinsider.com

Electronic Effects: The distribution of electrons within the molecule, influenced by the presence of electron-donating or electron-withdrawing groups, is crucial for various non-covalent interactions, including hydrogen bonds, and pi-pi stacking. sips.org.in The Hammett constant (σ) is a useful parameter for quantifying the electronic influence of substituents on the aromatic rings of the isoquinoline core. pharmacareerinsider.comsips.org.in

Steric Effects: The size and shape of the molecule, dictated by the arrangement of its atoms in three-dimensional space, are critical for achieving a complementary fit within the binding site of a target protein. sips.org.in Steric hindrance, caused by bulky substituents, can prevent the molecule from adopting the optimal conformation for binding, thereby reducing its activity. pharmacareerinsider.com Conversely, well-placed bulky groups can enhance binding by filling hydrophobic pockets in the receptor. Parameters such as Taft's steric parameter (Es) and molar refractivity (MR) are often used in quantitative structure-activity relationship (QSAR) studies to model the steric influence of substituents. pharmacareerinsider.comsips.org.in

A comprehensive understanding of these effects allows for the rational design of new derivatives with improved activity. For instance, a QSAR model could predict the optimal electronic and steric properties for a substituent at a specific position on the isoquinoline core to maximize its interaction with the target.

Pharmacophore Modeling and Ligand Design Principles

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological activity. A pharmacophore model for this compound derivatives would typically include features such as hydrogen bond acceptors (e.g., the ether oxygen and the isoquinoline nitrogen), hydrophobic regions (the aromatic rings), and potentially hydrogen bond donors or other features depending on the specific biological target.

By aligning a set of active molecules and identifying their common chemical features, a pharmacophore hypothesis can be generated. This model can then be used to virtually screen large compound libraries to identify novel molecules that possess the desired features and are therefore likely to be active.

Preclinical Data for this compound Not Available in Publicly Accessible Scientific Literature

Comprehensive searches of publicly available scientific databases and literature have yielded no specific preclinical pharmacokinetic (PK) or pharmacodynamic (PD) data for the chemical compound this compound. While general methodologies for assessing the absorption, distribution, metabolism, and excretion (ADME) of chemical compounds, including isoquinoline derivatives, are well-established, specific experimental results for this compound are not present in the accessed resources.

The requested detailed profiling, including oral bioavailability, tissue distribution, metabolic stability, metabolite identification, excretion pathways, plasma protein binding, and in vivo pharmacodynamics in animal models, is not available. Scientific literature often details the ADME properties of compounds that are under active investigation as potential therapeutic agents. The absence of such data for this compound may indicate that it has not been a subject of extensive preclinical development or that the research findings have not been publicly disclosed.

General information regarding the pharmacokinetic properties of the broader class of isoquinoline alkaloids suggests a wide range of behaviors. For instance, some isoquinoline alkaloids exhibit low oral bioavailability due to factors such as extensive first-pass metabolism. nih.gov The metabolic pathways for isoquinoline derivatives can involve various enzymatic processes, primarily mediated by cytochrome P450 (CYP) enzymes in the liver. nih.gov Furthermore, plasma protein binding is a critical pharmacokinetic parameter that influences the distribution and availability of a drug, and this can vary significantly among different isoquinoline-based structures. researchgate.net

However, without specific studies on this compound, any discussion of its preclinical profile would be speculative and not based on empirical evidence. The scientific community relies on published, peer-reviewed data to establish the pharmacokinetic and pharmacodynamic characteristics of any given compound. At present, such information for this compound is not forthcoming from the available search results.

Further research and publication in scientific journals would be required to elucidate the specific preclinical PK/PD profile of this compound.

Information Not Available for this compound

Following a comprehensive search for scientific literature and publicly available data, specific preclinical pharmacokinetic (PK) and pharmacodynamic (PD) information for the compound This compound could not be located.

Extensive searches were conducted to find data pertaining to the following required sections of the article:

Preclinical Pharmacokinetic and Pharmacodynamic Pk/pd Profiling

Formulation Strategies for Preclinical Pharmacokinetic Studies:While general strategies for poorly soluble isoquinoline-based compounds exist, specific formulation details used in preclinical studies for 1-(Oxan-4-yloxy)isoquinoline are not documented in the available resources.

The absence of this specific information in the public domain prevents the creation of a scientifically accurate and detailed article as requested by the provided outline. The compound may be an early-stage investigational substance with no published preclinical data, or it may be referred to by a different, proprietary identifier not available in public databases. Therefore, it is not possible to generate the requested content or associated data tables.

Computational Chemistry and in Silico Approaches in 1 Oxan 4 Yloxy Isoquinoline Research

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. nih.gov This method is crucial in the early stages of drug discovery for predicting the binding affinity and mode of interaction between a small molecule, such as 1-(Oxan-4-yloxy)isoquinoline, and its potential biological targets. utdallas.edu The process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring them based on a force field that estimates the binding energy. utdallas.edu

In the context of this compound, molecular docking studies can be instrumental in identifying which proteins it is likely to interact with. For instance, given the prevalence of the isoquinoline (B145761) scaffold in compounds targeting kinases and proteases, docking simulations could be performed against a panel of these enzymes to prioritize experimental testing. nih.gov The analysis of the docked poses reveals key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex. nih.gov These interactions are critical for understanding the basis of molecular recognition and for guiding the rational design of more potent and selective analogs.

For example, a hypothetical docking study of this compound against a kinase target might reveal that the isoquinoline nitrogen acts as a hydrogen bond acceptor, while the oxane ring occupies a hydrophobic pocket. This information is invaluable for medicinal chemists looking to modify the structure to enhance binding affinity.

Table 1: Illustrative Molecular Docking Results for this compound Against a Hypothetical Protein Target

ParameterValue
Protein TargetExample Kinase 1 (EK1)
Docking Score (kcal/mol)-8.5
Key Interacting Residues
Hydrogen BondsASN103, MET128
Hydrophobic InteractionsLEU25, VAL33, ILE84
Pi-StackingPHE82

This table is for illustrative purposes only and does not represent actual experimental data.

Molecular Dynamics Simulations for Binding Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into the flexibility of the protein and the stability of the ligand's binding pose. nih.govnih.gov

For this compound, once a promising binding mode is identified through docking, MD simulations can be employed to assess the stability of the predicted complex. mdpi.com By simulating the system over nanoseconds or even microseconds, researchers can observe whether the ligand remains stably bound within the active site or if it dissociates. Analysis of the simulation trajectory can reveal important information about conformational changes in the protein upon ligand binding and the role of water molecules in mediating interactions. nih.gov Key metrics from MD simulations, such as the root-mean-square deviation (RMSD) of the ligand and protein, can quantify the stability of the binding. mdpi.com

Table 2: Illustrative Molecular Dynamics Simulation Parameters for this compound-Protein Complex

ParameterDescriptionTypical Value/Condition
Simulation TimeTotal duration of the simulation.100 ns
Force FieldMathematical model used to describe the energy of the system.AMBER, CHARMM, GROMOS
Water ModelModel used to represent water molecules in the simulation.TIP3P, SPC/E
TemperatureThe temperature at which the simulation is run.300 K (physiological)
PressureThe pressure at which the simulation is run.1 atm
RMSD AnalysisRoot-mean-square deviation to assess conformational stability.Analysis of ligand and protein backbone RMSD over time.

This table is for illustrative purposes only and does not represent actual experimental data.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models are built by calculating a set of molecular descriptors (e.g., physicochemical properties, electronic properties, and topological indices) for a training set of molecules with known activities. nih.gov Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to develop a predictive model. nih.gov

In the context of this compound, QSAR studies would involve synthesizing and testing a series of analogs with variations in the isoquinoline and oxane moieties. The resulting activity data, combined with calculated molecular descriptors, could be used to build a QSAR model. This model could then be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing the most promising compounds for synthesis and testing. nih.gov The insights gained from the QSAR model can also help in understanding which structural features are most important for the desired biological activity. nih.gov

Virtual Screening for Target Identification and Lead Prioritization

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. utdallas.edu There are two main approaches: ligand-based virtual screening (LBVS) and structure-based virtual screening (SBVS). LBVS relies on the knowledge of known active compounds to identify others with similar properties, while SBVS uses the three-dimensional structure of the protein target to dock and score potential ligands. creative-biostructure.com

For this compound, if a specific protein target is not known, SBVS could be employed to screen it against a database of known protein structures to identify potential targets. als-journal.com Conversely, if a known active ligand for a particular target shares structural similarities with the isoquinoline scaffold, LBVS could be used to assess whether this compound or its derivatives are likely to be active against the same target. creative-biostructure.com Virtual screening can significantly reduce the number of compounds that need to be tested experimentally, making the drug discovery process more efficient. chemrxiv.org

Computational ADMET Prediction (excluding toxicity profiles as per exclusion criteria, focusing on drug-likeness for research direction)

The absorption, distribution, metabolism, and excretion (ADMET) properties of a compound are critical for its potential as a drug. Computational models can predict these properties early in the research process, helping to identify compounds with favorable drug-like characteristics. nih.govnih.gov For this compound, in silico ADMET prediction can provide valuable insights into its potential for oral bioavailability and metabolic stability. semanticscholar.org

Parameters such as lipophilicity (logP), aqueous solubility, and compliance with Lipinski's "rule of five" can be readily calculated. phytonutrients.pk These predictions help researchers to assess the "drug-likeness" of this compound and to identify potential liabilities that may need to be addressed through chemical modification. ikm.org.my For instance, if the predicted solubility is low, chemists can explore the addition of polar functional groups to improve this property.

Table 3: Illustrative In Silico Drug-Likeness Prediction for this compound

PropertyPredicted ValueAcceptable Range for Drug-Likeness
Molecular Weight ( g/mol )229.27< 500
LogP2.5< 5
Hydrogen Bond Donors0< 5
Hydrogen Bond Acceptors3< 10
Rotatable Bonds3< 10
Lipinski's Rule of Five0 violations0-1 violations

This table is for illustrative purposes only and is based on general principles of drug-likeness. It does not represent actual experimental data.

De Novo Design Strategies for Novel Isoquinoline Scaffolds

De novo design is a computational method used to generate novel molecular structures with desired properties. nih.gov This can be done by either building a molecule atom-by-atom within the binding site of a target protein or by modifying an existing scaffold to create new derivatives. elsevierpure.com

Starting with the this compound scaffold, de novo design algorithms could be used to explore a vast chemical space and suggest novel modifications that are predicted to have improved binding affinity, selectivity, or ADMET properties. nih.gov This approach can lead to the discovery of entirely new chemical classes of compounds with the desired biological activity, moving beyond simple modifications of the initial lead. For example, the isoquinoline core could be replaced with other heterocyclic systems through a process known as scaffold hopping, potentially leading to compounds with improved properties. nih.gov

Q & A

Q. What are the standard synthetic routes for 1-(Oxan-4-yloxy)isoquinoline, and how can reaction conditions be optimized for reproducibility?

Methodological Approach :

  • Begin with the oxidative coupling of phenolic isoquinolines as a foundational method, using reagents like hydrogen peroxide or peracids (e.g., meta-chloroperbenzoic acid) under controlled temperatures (25–60°C) .
  • Optimize alkylation steps by adjusting solvent polarity (e.g., dichloromethane vs. tetrahydrofuran) and reaction time to improve yields.
  • Validate purity via HPLC (C18 column, acetonitrile/water gradient) and confirm structural integrity using 1H^1H-NMR (δ 7.2–8.5 ppm for aromatic protons) .
  • Key Reference : Scheme I in oxidative coupling protocols provides a template for scaling reactions .

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

Methodological Approach :

  • Conduct accelerated stability studies:
  • Prepare buffered solutions (pH 2–10) and incubate the compound at 25°C, 40°C, and 60°C for 24–72 hours.
  • Monitor degradation via UV-Vis spectroscopy (λ = 270–320 nm) and LC-MS to identify breakdown products .
    • Use Arrhenius plots to extrapolate shelf-life predictions.

Advanced Research Questions

Q. What mechanistic insights explain contradictory yields in the alkylation of this compound across studies?

Methodological Approach :

  • Perform kinetic studies using in situ 19F^{19}F-NMR (if fluorinated analogs are used) to track intermediate formation .
  • Compare steric and electronic effects of substituents (e.g., electron-withdrawing groups on the oxane ring) using DFT calculations (B3LYP/6-31G* level) to model transition states .
  • Reconcile discrepancies by verifying reaction stoichiometry and catalyst loading (e.g., Pd/C vs. Raney Ni) in prior literature .

Q. How can computational modeling predict the reactivity of this compound in novel catalytic systems?

Methodological Approach :

  • Use molecular docking (AutoDock Vina) to simulate interactions with catalytic surfaces (e.g., zeolites or metal-organic frameworks) .
  • Apply QSAR models to correlate substituent effects (e.g., oxane ring size) with reaction activation energies.
  • Validate predictions with experimental data from controlled batch reactions .

Q. What strategies resolve spectral overlaps in NMR analysis of this compound derivatives?

Methodological Approach :

  • Employ 2D NMR techniques (e.g., 1H^1H-13C^{13}C HSQC) to differentiate aromatic proton signals .
  • Use deuterated solvents (e.g., DMSO-d6 vs. CDCl3) to shift residual solvent peaks away from critical regions.
  • Compare experimental shifts with computed chemical shifts (GIAO method) for ambiguous signals .

Experimental Design & Data Analysis

Q. How should researchers design a study to evaluate the pharmacological potential of this compound analogs?

Methodological Approach :

  • In vitro assays : Test kinase inhibition (e.g., ROCK kinases) using fluorescence-based ADP-Glo™ assays .
  • In vivo models : Administer derivatives (10–50 mg/kg) in rodent models of fibrosis, monitoring biomarkers (e.g., collagen deposition) via histopathology .
  • Data interpretation : Apply ANOVA with post-hoc Tukey tests to compare efficacy across analogs.

Q. What statistical methods are appropriate for analyzing contradictory solubility data in polar vs. nonpolar solvents?

Methodological Approach :

  • Use Hansen solubility parameters to categorize solvent compatibility .
  • Apply principal component analysis (PCA) to identify outlier datasets caused by impurities or measurement errors .
  • Replicate experiments under inert atmospheres (N2/Ar) to exclude oxidative degradation artifacts.

Data Presentation & Reproducibility

Q. How can researchers ensure reproducibility when reporting synthetic procedures for this compound?

Methodological Approach :

  • Follow the Beilstein Journal of Organic Chemistry guidelines:
  • Include detailed reaction conditions (e.g., stirring rate, degassing steps).
  • Provide raw NMR/FTIR spectra in supplementary materials .
    • Use controlled-vocabulary terminology (e.g., "dropwise addition" vs. "slow addition") to minimize ambiguity .

Q. What metrics should be prioritized when comparing catalytic efficiency in derivative synthesis?

Methodological Approach :

  • Calculate turnover frequency (TOF) and turnover number (TON) for catalytic systems .
  • Report enantiomeric excess (ee) for chiral derivatives using chiral HPLC (Chiralpak IA column) .
  • Tabulate data in comparative matrices to highlight catalyst performance .

Tables for Critical Data Comparison

Parameter Optimal Conditions Common Pitfalls
Reaction Temperature40–60°C (alkylation step) Exceeding 70°C causes decomposition
HPLC Mobile Phase70:30 Acetonitrile/Water High water content prolongs retention
NMR SolventCDCl3 (for aromatic clarity) DMSO-d6 obscures δ 2.5–3.5 ppm

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